![molecular formula C38H46N4O6S B1354401 Cinchonine sulfate CAS No. 5949-16-6](/img/structure/B1354401.png)
Cinchonine sulfate
Overview
Description
Cinchonine sulfate is an alkaloid derived from the bark of the Cinchona tree, specifically from Cinchona officinalis. It is structurally similar to quinine, a well-known antimalarial drug. This compound has been used in various applications, including as a chiral catalyst in asymmetric synthesis and in the treatment of malaria .
Mechanism of Action
Target of Action
Cinchonine sulfate, a major member of the Cinchona alkaloids, primarily targets the malaria parasite, Plasmodium falciparum . It is also known to inhibit acetylcholine-evoked currents in a non-competitive manner .
Mode of Action
This compound interacts with its targets by binding to heme, a component of hemoglobin, within a specialized Plasmodium lysosome. This binding inhibits heme crystallization, which is crucial for the survival and growth of the malaria parasite . In addition, it is proposed to inhibit acetylcholine-evoked currents in a non-competitive manner .
Biochemical Pathways
This compound affects the biochemical pathway of heme crystallization within the Plasmodium parasite. By binding to heme, it prevents the formation of hemozoin, a detoxification product that the parasite needs to survive . This disruption of the heme crystallization pathway leads to the death of the parasite.
Pharmacokinetics
It is known that quinine, a closely related cinchona alkaloid, is rapidly absorbed both orally and parenterally, reaching peak concentrations within 1-3 hours . It is distributed throughout the body fluids and is highly protein bound, mainly to alpha-1 acid glycoprotein .
Result of Action
The primary result of this compound’s action is the death of the malaria parasite, Plasmodium falciparum . By inhibiting heme crystallization, it disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion . This leads to the accumulation of toxic free heme within the parasite, resulting in its death .
Biochemical Analysis
Biochemical Properties
Cinchonine sulphate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, cinchonine sulphate has been shown to inhibit the enzyme heme polymerase, which is essential for the survival of the malaria parasite, Plasmodium falciparum . Additionally, it interacts with proteins involved in the oxidative stress response, thereby exhibiting antioxidant properties . These interactions highlight the compound’s potential in therapeutic applications beyond its antimalarial activity.
Cellular Effects
Cinchonine sulphate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, cinchonine sulphate can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also impacts cellular metabolism by altering the levels of key metabolites involved in glycolysis and the tricarboxylic acid cycle . These effects underscore the compound’s potential in cancer therapy and metabolic regulation.
Molecular Mechanism
The molecular mechanism of cinchonine sulphate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Cinchonine sulphate binds to heme, preventing its polymerization and thereby inhibiting the growth of the malaria parasite . Additionally, it can inhibit the activity of certain kinases involved in cell proliferation and survival, leading to reduced cancer cell growth . These molecular interactions provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinchonine sulphate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that cinchonine sulphate remains stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to cinchonine sulphate has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of cinchonine sulphate vary with different dosages in animal models. At therapeutic doses, cinchonine sulphate has been shown to effectively reduce parasitemia in malaria-infected animals without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances and neurotoxicity . These dosage-dependent effects underscore the importance of optimizing the therapeutic window for safe and effective use.
Metabolic Pathways
Cinchonine sulphate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of key metabolites . Understanding these metabolic interactions is crucial for optimizing the therapeutic use of cinchonine sulphate.
Transport and Distribution
The transport and distribution of cinchonine sulphate within cells and tissues involve specific transporters and binding proteins. Cinchonine sulphate is known to be transported across cell membranes by organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
Cinchonine sulphate exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments . These localization patterns provide insights into the compound’s mechanism of action at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinchonine sulfate is typically extracted from the bark of the Cinchona tree. The extraction process involves several steps:
Harvesting: The bark is harvested from mature Cinchona trees.
Drying and Grinding: The bark is dried and ground into a fine powder.
Extraction: The powdered bark is subjected to solvent extraction using solvents like ethanol or methanol to isolate the alkaloids.
Purification: The crude extract is purified using techniques such as crystallization or chromatography to obtain pure cinchonine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. The bark is processed in large extraction units, and the alkaloids are isolated using advanced purification techniques. The final product is then converted into its sulfate form for various applications .
Chemical Reactions Analysis
Types of Reactions
Cinchonine sulfate undergoes several types of chemical reactions, including:
Oxidation: Cinchonine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert cinchonine into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the cinchonine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinoline derivatives, while reduction can yield various reduced forms of cinchonine .
Scientific Research Applications
Pharmaceutical Development
Cinchonine sulfate plays a crucial role in the synthesis of various pharmaceuticals , especially antimalarial drugs. It acts as a key intermediate in the production of alkaloids, which are essential for developing treatments against malaria and other diseases. The compound has been shown to function as a competitive inhibitor of heme polymerization in Plasmodium species, the causative agents of malaria, thereby exhibiting significant antimalarial activity .
Additionally, this compound has demonstrated cytotoxic effects against cancer cell lines , suggesting potential applications in oncology. Studies indicate that it can enhance the efficacy of chemotherapeutic agents like cyclophosphamide and doxorubicin when used in combination therapies. Its ability to reverse multidrug resistance in cancer cells further underscores its potential as a valuable agent in cancer treatment .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a chiral selector in chromatography. This application is vital for separating enantiomers effectively, which is crucial for the formulation of chiral drugs. The compound's ability to facilitate the resolution of racemic mixtures allows for the development of more effective and safer pharmaceutical products .
Natural Product Synthesis
This compound is instrumental in the synthesis of complex natural products . Researchers leverage its properties to create compounds with specific biological activities, contributing to advancements in drug discovery and development. The compound's structural characteristics enable it to participate in various synthetic pathways that yield biologically active molecules .
Biological Research
The compound is also studied extensively for its biological effects , particularly regarding cellular processes. Research has shown that this compound can influence neurotransmitter systems and exhibit anti-inflammatory properties. Its potential as an antioxidant and anti-parasitic agent further highlights its relevance in pharmacological studies aimed at understanding disease mechanisms and therapeutic interventions .
Industrial Applications
In addition to its scientific applications, this compound finds use in industrial settings , particularly within the textile industry as a dyeing agent. It provides vibrant colors to fabrics while being more environmentally friendly compared to synthetic dyes. This application not only showcases the compound's versatility but also its potential contribution to sustainable practices in industrial processes .
Case Studies
- Antimalarial Activity : A study evaluated the effectiveness of this compound against Plasmodium infections in mice. Results indicated that it could suppress parasitemia significantly with minimal toxicity, reinforcing its potential as an antimalarial agent .
- Cancer Treatment : In vitro studies demonstrated that this compound enhances the uptake of anthracycline drugs in resistant cancer cells, leading to reduced tumor mass and increased survival rates in treated subjects .
- Chiral Separation : Research utilizing this compound as a chiral selector reported successful resolution of several alkaloids within minutes using supercritical fluid chromatography, showcasing its efficiency and effectiveness in analytical applications .
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known antimalarial drug with a similar structure to cinchonine.
Quinidine: Another Cinchona alkaloid used as an antiarrhythmic agent.
Cinchonidine: A stereoisomer of cinchonine with similar properties
Uniqueness
Cinchonine sulfate is unique due to its specific stereochemistry and its applications in asymmetric synthesis. Unlike quinine, which is primarily used for its antimalarial properties, this compound is widely used as a chiral catalyst in organic synthesis .
Biological Activity
Cinchonine sulfate, a derivative of cinchonine, is an alkaloid extracted from the bark of the Cinchona tree, known for its historical use as an anti-malarial agent. This compound has gained attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.
This compound dihydrate has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 722.90 g/mol
- Appearance : White to light yellow powder or crystalline solid
- Purity : Typically exceeding 98%
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Antimalarial Activity :
- This compound acts as a competitive inhibitor of heme polymerization in Plasmodium species, which are responsible for malaria. It has demonstrated significant efficacy in reducing parasitemia in both in vitro and in vivo studies.
- A study indicated that this compound could suppress parasitemia levels significantly when tested against P. berghei ANKA in mice models, achieving reductions of up to 87.19% without severe toxicity .
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Anti-Cancer Effects :
- Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. It enhances the efficacy of chemotherapeutic agents like doxorubicin by increasing its intracellular accumulation in multidrug-resistant (MDR) cancer cells .
- In a study involving breast cancer cells (MCF-7), this compound was found to improve cell viability and reduce mitochondrial dysfunction induced by cisplatin .
- Antiplatelet Activity :
Table 1: Summary of Biological Activities of this compound
Clinical Implications
This compound's diverse biological activities suggest its potential as a therapeutic agent in several medical fields:
- Malaria Treatment : Its effectiveness as an antimalarial agent makes it a candidate for further clinical trials aimed at developing new treatments for malaria, especially in drug-resistant strains.
- Oncology : The ability to enhance the efficacy of existing chemotherapy drugs positions this compound as a valuable adjunct therapy in cancer treatment protocols.
- Cardiovascular Health : Given its antiplatelet properties, this compound may offer benefits in managing cardiovascular diseases related to platelet aggregation.
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H22N2O.H2O4S/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBHOISPYYYBTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974891 | |
Record name | Sulfuric acid--cinchonan-9-ol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5949-16-6 | |
Record name | Sulfuric acid--cinchonan-9-ol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchonine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cinchonine sulphate help predict beer haze formation?
A: Cinchonine sulphate interacts with specific polyphenols in beer, particularly tannins [, , ]. These polyphenols, originating from barley and hops, have the ability to bind with proteins in beer, leading to the formation of insoluble complexes that manifest as haze [, ]. By adding cinchonine sulphate to beer, researchers can induce the precipitation of these haze-forming polyphenols, creating a measurable turbidity [].
Q2: Do all polyphenols in beer react similarly with cinchonine sulphate?
A: No. The research indicates that the reactivity of polyphenols with cinchonine sulphate depends on their structure and origin. For example, polymeric tannins from hops show high reactivity with cinchonine sulphate, while oligomeric flavanols from barley exhibit lower reactivity []. Interestingly, the research demonstrates that oxidation of barley flavanols significantly increases their reactivity with cinchonine sulphate, suggesting that oxidation processes during brewing can impact haze formation potential [, ].
Q3: How does the source of polyphenols (barley vs. hops) affect their interaction with cinchonine sulphate?
A: Studies have observed differences in the reactivity of barley-derived and hop-derived polyphenols with cinchonine sulphate, suggesting structural differences influencing their haze-forming potential. For instance, tannins extracted from hops showed greater binding affinity to beer proteoses (proteins) compared to tannins isolated from barley or those generated by oxidizing barley prodelphinidin B3 []. This finding highlights that hop tannins may play a more prominent role in haze formation compared to barley-derived polyphenols.
Q4: What are the limitations of using cinchonine sulphate to predict beer haze?
A: While cinchonine sulphate offers a valuable tool to assess haze potential, it's crucial to acknowledge its limitations. The research emphasizes that various beer components, beyond just polyphenols, contribute to the overall tanning power measured by cinchonine sulphate reaction []. Factors like pH changes and the presence of stabilizing agents can also influence haze formation, independent of the polyphenol-cinchonine sulphate interaction []. Therefore, relying solely on cinchonine sulphate analysis might not provide a complete picture of beer stability.
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